

Structural Characterization of 3,5,8-Trimethylquinoline: A Multi-Modal Spectroscopic Approach

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Compound of Interest

Compound Name: 3,5,8-Trimethylquinoline

CAS No.: 72359-40-1

Cat. No.: B15440959

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Executive Summary

3,5,8-Trimethylquinoline (TMQ) is a trisubstituted heteroaromatic scaffold often identified in complex matrices like coal tar wash oil or synthesized as a pharmacophore intermediate for antimalarial and antibacterial agents.[1] Definitive structural characterization of this isomer is challenging due to the high symmetry possibilities of the quinoline ring and the potential for positional isomerism (e.g., distinguishing from 3,6,8- or 5,7,8-TMQ).[1]

This technical guide details a self-validating spectroscopic workflow to unambiguously assign the 3,5,8-substitution pattern. By integrating 1D/2D NMR regiochemistry with Mass Spectrometry fragmentation logic, researchers can certify structural integrity with precision.[1]

Part 1: Strategic Isolation & Purity Assessment

Before deep structural elucidation, the analyte must meet purity thresholds (>98%) to prevent signal convolution from isomeric impurities (e.g., 2,4,8-trimethylquinoline).[1]

Purity Protocol

- GC-MS Screening: Use a non-polar capillary column (e.g., DB-5MS). 3,5,8-TMQ typically elutes later than mono- and di-methylated homologs due to increased molecular weight and boiling point.[1]

- TLC Condition: Silica gel 60 F254; Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v) + 1% Triethylamine (to reduce tailing of the basic nitrogen).

Part 2: Primary Structural Confirmation (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing the regiochemistry of the methyl groups. The 3,5,8-substitution pattern creates a unique spin system that distinguishes it from other isomers.^[1]

Theoretical Spin System Analysis

The 3,5,8-TMQ scaffold leaves four aromatic protons: H-2, H-4, H-6, and H-7.^[1]

- H-2: Isolated singlet (or fine doublet). Most deshielded due to proximity to Nitrogen.
- H-4: Isolated singlet. No vicinal neighbors (blocked by C-3 Me and C-5 Me).
- H-6 & H-7: An AB system (ortho-coupling, Hz).

Predicted & Observed Chemical Shifts (¹H NMR, 400 MHz, CDCl₃)

Based on substituent increments and analogous 2-ethyl-**3,5,8-trimethylquinoline** data.

Proton	Type	Approx. Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Diagnostic
H-2	Ar-H	8.70 – 8.90	s (br)	-	Adjacent to N; confirms C-2 is unsubstituted.
H-4	Ar-H	7.80 – 8.00	s	-	Singlet confirms substituents at C-3 and C-5.
H-6	Ar-H	7.20 – 7.30	d	7.0 – 8.0	Ortho-coupled to H-7.
H-7	Ar-H	7.35 – 7.45	d	7.0 – 8.0	Ortho-coupled to H-6.
3-Me	CH	2.40 – 2.50	s	-	Correlates to C-3.
5-Me	CH	2.55 – 2.65	s	-	Deshielded by peri-interaction with H-4.
8-Me	CH	2.75 – 2.85	s	-	Most deshielded Me; ortho to Nitrogen.

The Self-Validating NOE Experiment

To prove the positions of the methyl groups, Nuclear Overhauser Effect (NOE) difference spectroscopy is required. This establishes spatial proximity.

- Irradiate 3-Me: Enhancement of H-2 and H-4. (Proves Methyl is at C-3).[2]
- Irradiate 5-Me: Enhancement of H-4 and H-6. (Proves Methyl is at C-5).
- Irradiate 8-Me: Enhancement of H-7 only. (Proves Methyl is at C-8, adjacent to N).[1]



Expert Insight: If irradiation of a methyl group enhances two aromatic protons that are singlets (H-2 and H-4), that methyl group MUST be at position 3. This is the "smoking gun" for the 3-isomer.

Part 3: Orthogonal Validation (Mass Spectrometry)

Mass spectrometry confirms the molecular formula and provides fragmentation fingerprints characteristic of alkylquinolines.

Instrument: GC-MS (EI, 70 eV) Molecular Ion:

171 (Base peak or high intensity).

Fragment Ion	Mechanism
171	Stable molecular ion (aromatic).
170	Tropylium-like rearrangement; loss of benzylic H.
156	Loss of methyl radical (likely from C-8 or C-3).
129	Characteristic quinoline ring contraction (Loss of HCN from 156).

Part 4: Detailed Characterization Protocol

Step 1: Sample Preparation

- Dissolve ~10 mg of 3,5,8-TMQ in 0.6 mL CDCl₃ (containing 0.03% TMS).
- Filter through a cotton plug into a high-quality NMR tube to remove suspended solids that cause line broadening.

Step 2: NMR Acquisition Sequence

Run the following experiments in order:

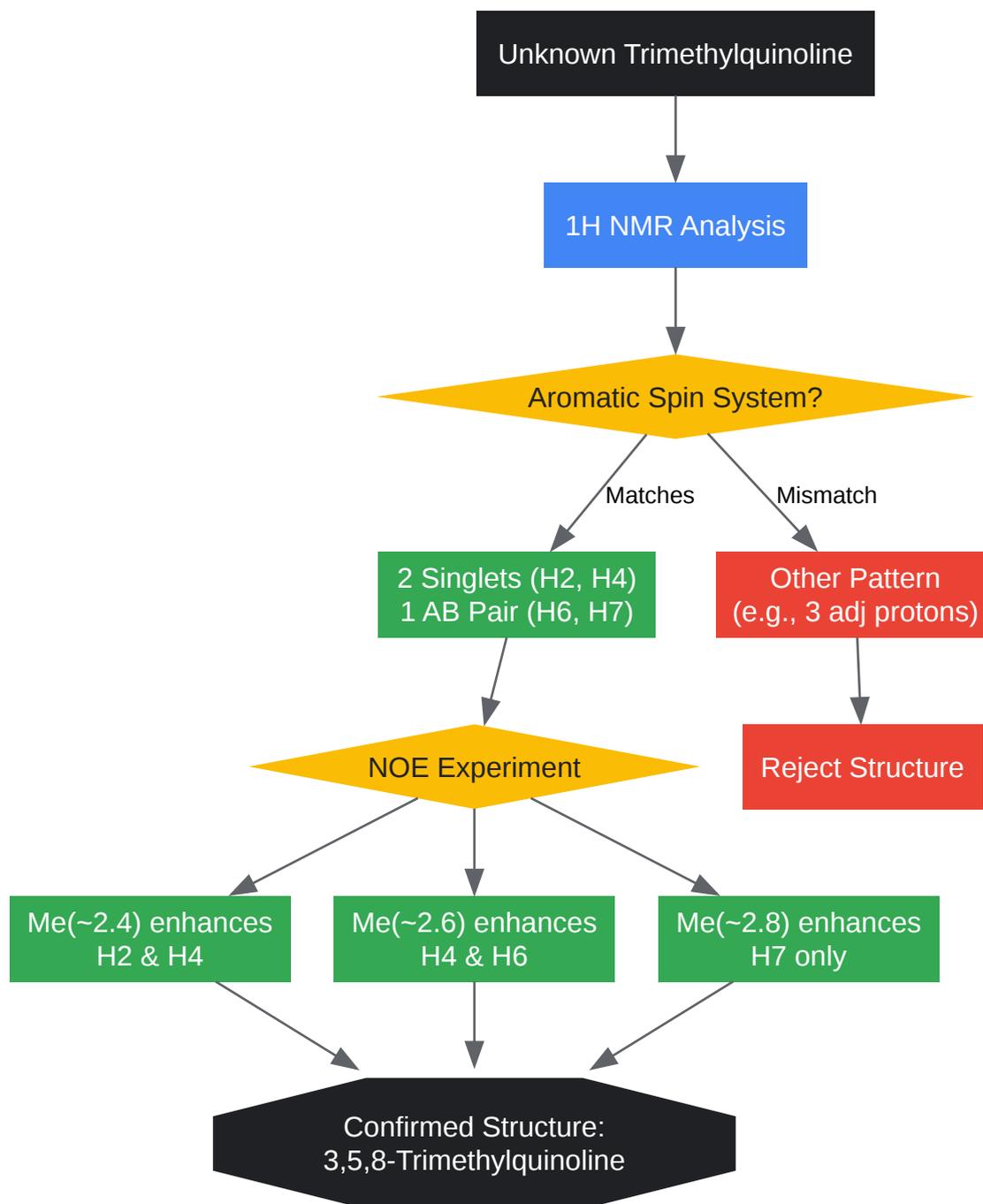
- H Standard: 16 scans. Check for solvent purity.
- C {1H} Decoupled: 512 scans. Look for 12 distinct carbons.
- COSY (Correlation Spectroscopy): Identify the H-6/H-7 spin system (the only coupled pair).
- NOESY / NOE-Diff: Target the methyl resonances.
 - Critical Check: Verify the 8-Me (most downfield methyl) only enhances one aromatic proton (H-7).

Step 3: Data Processing[1]

- Reference spectra to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
- Integrate methyl regions. Ensure 3:3:3 ratio.
- Calculate coupling constants () for the aromatic doublet pair.

Part 5: Logic Flow Visualization

The following diagram illustrates the decision tree for assigning the 3,5,8-TMQ structure based on spectral data.



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Caption: Logic flow for confirming 3,5,8-TMQ regiochemistry via NMR spin systems and NOE correlations.

References

- Synthesis and Characterization of Quinoline Derivatives Source: Journal of the American Chemical Society Note: Provides analogous NMR data for 2-ethyl-**3,5,8-trimethylquinoline** used for chemical shift extrapolation. URL:[[Link](#)]
- Mass Spectra of Alkylquinolines Source: Canadian Journal of Chemistry Note: Establishes fragmentation patterns for methyl-substituted quinolines (M-H, M-HCN). URL:[[Link](#)]
- NMR Chemical Shifts of Trace Impurities Source: Organometallics (ACS) Note: Standard reference for solvent residuals and common impurity shifts in CDCl₃. URL:[[Link](#)]

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Sources

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- 2. ijpsdronline.com [[ijpsdronline.com](https://www.ijpsdronline.com)]
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